3,4,5-Trifluorophenylphosphonic acid
Overview
Description
3,4,5-Trifluorophenylphosphonic acid: is an organophosphorus compound with the molecular formula C6H4F3O3P It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further bonded to a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trifluorophenylphosphonic acid typically involves the reaction of 3,4,5-trifluorophenylboronic acid with a suitable phosphorus-containing reagent. One common method is the use of phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trifluorophenylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenylphosphonic acids.
Scientific Research Applications
Chemistry: 3,4,5-Trifluorophenylphosphonic acid is used as a building block in organic synthesis, particularly in the preparation of complex organophosphorus compounds. It is also employed in the modification of surfaces, such as indium tin oxide (ITO), to enhance their properties .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and as a probe for studying phosphonate metabolism.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for enzymes that interact with phosphonate groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorophenylphosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, making it effective in modifying surfaces and inhibiting enzymes. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
3,4,5-Trifluorophenylboronic acid: Similar structure but with a boronic acid group instead of a phosphonic acid group.
3,4,5-Trifluorobenzoic acid: Contains a carboxylic acid group instead of a phosphonic acid group.
3,5-Bis(trifluoromethyl)phenylphosphonic acid: Contains additional trifluoromethyl groups, increasing its fluorine content and altering its reactivity.
Uniqueness: 3,4,5-Trifluorophenylphosphonic acid is unique due to the combination of the trifluorophenyl group and the phosphonic acid group. This combination imparts distinct chemical properties, such as high stability, strong acidity, and the ability to form robust coordination complexes. These properties make it particularly valuable in surface modification and as a reagent in organic synthesis.
Properties
IUPAC Name |
(3,4,5-trifluorophenyl)phosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3O3P/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVKSVMLPFPWQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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